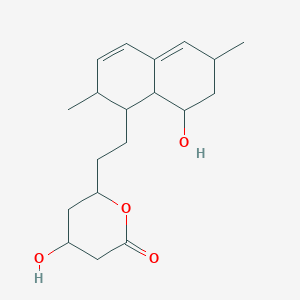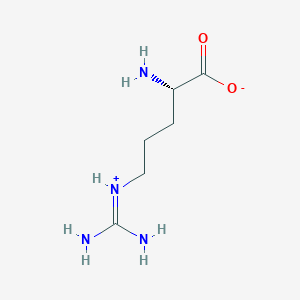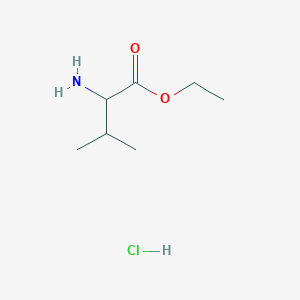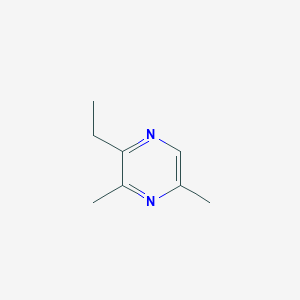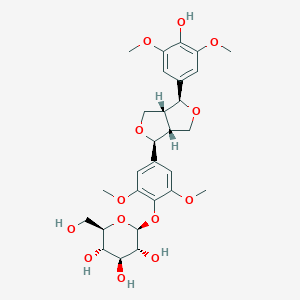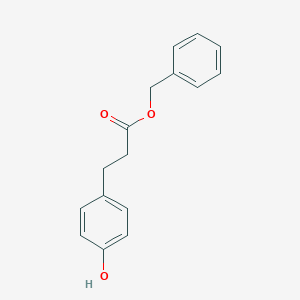
3-(4-hidroxifenil)propanoato de bencilo
Descripción general
Descripción
Benzyl 3-(4-hydroxyphenyl)propanoate, also known as Benzyl salicylate, is an organic compound that is used in a wide range of applications, including as a fragrance, a preservative, and a flavoring agent. It is an ester of salicylic acid and benzyl alcohol, and has a faint sweet, woody, and floral odor. Benzyl salicylate is widely used in perfumes, cosmetics, and other consumer products. It is also used in some industrial applications, such as as a solvent for dyes and in the manufacture of plastics.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Se han sintetizado y estudiado derivados del 3-(4-hidroxifenil)propanoato de bencilo por sus propiedades antimicrobianas . Estos compuestos han mostrado actividad antimicrobiana dependiente de la estructura contra bacterias del grupo ESKAPE y especies de Candida resistentes a los fármacos . Algunos de estos derivados han demostrado una actividad sustancial contra Candida auris, con concentraciones mínimas inhibitorias que van de 0,5 a 64 µg/mL .
Modulación del crecimiento de las plantas
Se ha encontrado que el 3-(4-hidroxifenil)propanoato de metilo, un componente de los exudados de raíz, modula el crecimiento de las plantas y la arquitectura del sistema radicular . Se ha observado que reduce el crecimiento de la raíz primaria pero induce notablemente la formación de raíces laterales en las plántulas de perilla . La aplicación de este compuesto puede representar una estrategia útil para el cultivo de plantas medicinales .
Acumulación de metabolitos secundarios
El mismo compuesto, 3-(4-hidroxifenil)propanoato de metilo, también se ha encontrado que induce cambios metabólicos en Perilla frutescens, lo que lleva a la acumulación de metabolitos secundarios . Esta modulación mejora el contenido de ingredientes medicinales en las plantas de perilla .
Síntesis de copolíesteres de base biológica
El this compound se puede utilizar en la síntesis de copolíesteres de base biológica . Estos copolíesteres tienen aplicaciones potenciales en varios campos, que incluyen el envasado, la agricultura y la medicina
Propiedades
IUPAC Name |
benzyl 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXWTUFCSBOGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557478 | |
| Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31770-76-0 | |
| Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
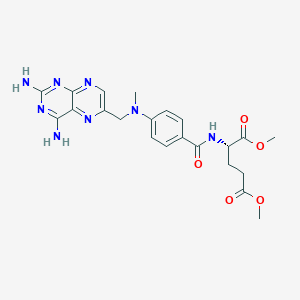

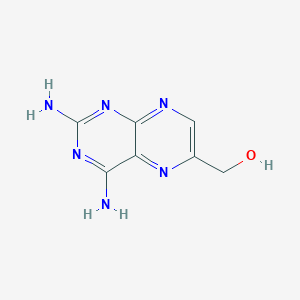


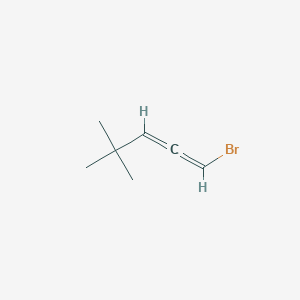
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)
